molecular formula C15H15N3O B2916659 5-(3-Methoxybenzyl)-1H-indazol-3-amine CAS No. 1956365-13-1

5-(3-Methoxybenzyl)-1H-indazol-3-amine

Cat. No.: B2916659
CAS No.: 1956365-13-1
M. Wt: 253.305
InChI Key: VMVUXFGQAVTNHF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These scaffolds are of immense importance in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. rsc.orgmsesupplies.com In fact, it is estimated that over 85% of all biologically active compounds contain a heterocyclic or heteroaromatic structure, with nitrogen-containing rings being the most prevalent. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs incorporate nitrogen heterocycles. msesupplies.com

These versatile building blocks are found in a wide range of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. nih.gov Prominent examples of drugs built upon nitrogen-containing heterocyclic scaffolds include the anticancer agent Imatinib, the antibiotic Penicillin, and the antiviral Zidovudine.

Overview of the Indazole Nucleus as a Promising Pharmacophore

Within the vast family of nitrogen-containing heterocycles, the indazole nucleus has garnered significant attention as a "privileged scaffold" in medicinal chemistry. pnrjournal.com An indazole, also known as benzopyrazole, is a bicyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structure exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-indazole form being the more thermodynamically stable and predominant tautomer. nih.govnih.gov

The indazole ring system is a versatile pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement of functional groups that can interact with various biological targets. The indazole scaffold is considered a bioisostere of indole (B1671886), meaning it has similar chemical and physical properties, allowing it to mimic indole in biological systems while potentially offering improved pharmacological profiles. pnrjournal.com

The therapeutic potential of indazole derivatives is remarkably broad, with compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties. researchgate.netnih.gov This versatility has spurred extensive research into the synthesis and biological evaluation of novel indazole-containing compounds.

Historical Context and Evolution of Indazole-Based Therapeutics

The history of the indazole nucleus in chemistry dates back to its first synthesis by Emil Fischer in 1883. bohrium.com However, its journey into the realm of therapeutics began much later. While indazole structures are rare in nature, with only a few naturally occurring examples like nigellicine (B1251354) and nigellidine (B12853491) isolated from the plant Nigella sativa, synthetic indazole derivatives have become a cornerstone of modern drug development. nih.govresearchgate.net

The first indazole-containing drug to be marketed was Benzydamine in 1966, used for its anti-inflammatory and analgesic properties. researchgate.netdntb.gov.ua This marked the beginning of a growing interest in the therapeutic applications of this scaffold. Over the subsequent decades, extensive research and development efforts have led to the approval of several other indazole-based drugs for a variety of indications.

A significant breakthrough in the application of indazoles in oncology came with the development of kinase inhibitors. The indazole core has proven to be an excellent scaffold for designing molecules that can selectively target protein kinases, which are often dysregulated in cancer. This has led to the development and approval of several successful anticancer drugs, including:

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of advanced renal cell carcinoma. nih.govbohrium.com

Pazopanib (B1684535): A multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov

Entrectinib: An inhibitor of ALK, ROS1, and NTRK kinases, used to treat certain types of non-small cell lung cancer and solid tumors with specific genetic mutations. nih.govbohrium.com

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.gov

The success of these drugs has solidified the position of the indazole scaffold as a key pharmacophore in modern medicinal chemistry and continues to drive research into new and improved indazole-based therapeutics.

Rationale for Research Focus on 5-(3-Methoxybenzyl)-1H-indazol-3-amine

The specific compound, this compound, has emerged as a subject of significant research interest due to its unique structural features and potential therapeutic applications. The rationale for this focused investigation stems from the strategic combination of the proven indazole scaffold with specific substituents that are hypothesized to confer desirable pharmacological properties.

The core of the molecule is the 1H-indazol-3-amine moiety. The amine group at the 3-position of the indazole ring is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. Modifications at this position have been shown to significantly influence the biological activity of indazole derivatives.

The substituent at the 5-position, a 3-methoxybenzyl group, is also of particular importance. The benzyl (B1604629) group provides a lipophilic character to the molecule, which can enhance its ability to cross cell membranes and reach its intracellular targets. The methoxy (B1213986) group on the benzyl ring can influence the electronic properties of the molecule and may also be involved in specific interactions with the target protein. The position of this substituent on the indazole ring has been shown to be a critical determinant of activity in other indazole-based compounds. For instance, structure-activity relationship (SAR) studies on other indazole series have highlighted the importance of substitutions at the C5 position for potency. researchgate.net

Given the established success of the indazole scaffold in developing targeted therapies, particularly in oncology, the specific structural arrangement of this compound presents a compelling case for further investigation. Researchers are drawn to the possibility that this particular combination of a proven pharmacophore with strategically chosen substituents could lead to a novel therapeutic agent with enhanced potency, selectivity, and a favorable pharmacokinetic profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-3-10(8-12)7-11-5-6-14-13(9-11)15(16)18-17-14/h2-6,8-9H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUXFGQAVTNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Evaluation of Biological Activities and Pharmacological Profiles of 5 3 Methoxybenzyl 1h Indazol 3 Amine Analogs

In Vitro Biological Screening and Potency Assessment

The 1H-indazol-3-amine core structure is a recognized "hinge-binding fragment," indicating its potential to interact with the ATP-binding site of various kinases. nih.gov Modifications to this scaffold, particularly at the 5-position with substituted benzyl (B1604629) groups, have been explored to enhance potency and selectivity against different kinase targets.

Kinase Inhibitory Activities

Derivatives of the 1H-indazol-3-amine scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers. rsc.orgbohrium.com While specific data for 5-(3-Methoxybenzyl)-1H-indazol-3-amine is not extensively detailed in the reviewed literature, related analogs have demonstrated significant FGFR inhibitory activity.

In a study focused on optimizing 1H-indazol-3-amine derivatives, a compound featuring a 2,6-difluoro-3-methoxyphenyl residue (Compound 2a) exhibited potent inhibition of FGFR1 and FGFR2 with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. bohrium.com This highlights the potential of substituted phenyl rings in enhancing FGFR inhibition within this chemical class. Another research effort identified an indazole-based FGFR inhibitor (7n) with a similar pharmacophore, confirming the importance of this scaffold in targeting FGFRs. acs.org

Table 1: FGFR Inhibitory Activity of Selected 1H-Indazol-3-amine Analogs

Compound Modification FGFR1 IC50 (nM) FGFR2 IC50 (nM)
Compound 2a 2,6-difluoro-3-methoxyphenyl < 4.1 2.0 ± 0.8

Data sourced from publicly available research.

The indazole scaffold is a key feature in several approved multi-kinase inhibitors that target VEGFR, such as pazopanib (B1684535) and axitinib. rsc.org Research into indazole derivatives has demonstrated their potential as effective VEGFR-2 kinase inhibitors. In one study, a series of indazole derivatives were designed and synthesized, leading to the identification of a potent compound (Compound 30) with a VEGFR-2 IC50 of 1.24 nM.

A diarylamide 3-aminoindazole, known as AKE-72, also demonstrated significant inhibition of VEGFR2. semanticscholar.org This indicates that the 3-aminoindazole core can be effectively functionalized to produce potent VEGFR inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of Selected Indazole Analogs

Compound Scaffold VEGFR-2 IC50 (nM)
Compound 30 Indazole derivative 1.24
AKE-72 Diarylamide 3-aminoindazole Not specified, but significant inhibition

Data sourced from publicly available research.

The 1H-indazol-3-amine moiety has been successfully incorporated into novel Bcr-Abl inhibitors designed to overcome resistance to existing therapies, particularly the T315I mutation. bohrium.com In one study, a series of N,N'-dibenzoylpiperazine derivatives featuring the 1H-indazol-3-amine scaffold were developed. Compound 11a from this series demonstrated potent inhibition of both wild-type Bcr-Abl (IC50 = 0.014 µM) and the T315I mutant (IC50 = 0.45 µM). bohrium.com

Further research led to the discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor. This compound exhibited IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-Abl T315I mutant. semanticscholar.org Another study focused on optimizing 6-phenyl-1H-indazol-3-amine as a hinge-binding moiety, resulting in compound Y9, which potently inhibited both Bcr-Abl WT (IC50 = 0.043 µM) and Bcr-Abl T315I (IC50 = 0.17 µM). nih.gov

Table 3: Bcr-Abl Inhibitory Activity of Selected 1H-Indazol-3-amine Analogs

Compound Scaffold Bcr-Abl WT IC50 (µM) Bcr-Abl T315I IC50 (µM)
11a N,N'-dibenzoylpiperazine derivative 0.014 0.45
AKE-72 Diarylamide 3-aminoindazole < 0.0005 0.009
Y9 6-phenyl-1H-indazol-3-amine derivative 0.043 0.17

Data sourced from publicly available research.

While direct evidence for the inhibition of Pim kinases by this compound analogs is limited in the available literature, the broader class of indazole-containing compounds has been explored for this activity. For instance, a series of 5-azaindazole derivatives were developed as potent pan-Pim inhibitors, demonstrating that the indazole core can be adapted to target this family of kinases. nih.gov The development of potent and specific pan-Pim inhibitors is an active area of research for treating hematologic cancers.

The indazole moiety is present in the approved ALK inhibitor entrectinib. rsc.org However, specific research on this compound analogs as ALK inhibitors is not widely available. A theoretical study has proposed 5-(3,5-difluorobenzyl)-1H-indazole as a potential active pharmacophore for dual ALK/ROS1 inhibitors. researchgate.net Additionally, a novel N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine was identified as a potent ALK5 inhibitor, although this represents a different kinase and a more complex scaffold. nih.gov

Multi-Target Receptor Tyrosine Kinase (RTK) Inhibition Profiles

Analogs of this compound have demonstrated the capacity to act as multi-target receptor tyrosine kinase (RTK) inhibitors. A notable example is the diarylamide 3-aminoindazole analog, AKE-72. This compound has been profiled against a panel of 18 major oncogenic kinases and has shown significant inhibitory activity against a broad spectrum of RTKs.

At a concentration of 50 nM, AKE-72 exhibited substantial inhibition (83.9-99.3%) of several key kinases, including c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, VEGFR2, and YES kinases. Furthermore, it displayed moderate suppressive activity (64.5-73% inhibition) against c-Src and FMS kinases. This broad-spectrum activity underscores the potential of this indazole scaffold in targeting multiple signaling pathways simultaneously, a strategy that can be effective in complex diseases like cancer.

Kinase TargetInhibition by AKE-72 (at 50 nM)
c-KitSignificant (83.9-99.3%)
FGFR1Significant (83.9-99.3%)
FLT3Significant (83.9-99.3%)
FYNSignificant (83.9-99.3%)
LCKSignificant (83.9-99.3%)
LYNSignificant (83.9-99.3%)
PDGFRbSignificant (83.9-99.3%)
RETSignificant (83.9-99.3%)
VEGFR2Significant (83.9-99.3%)
YESSignificant (83.9-99.3%)
c-SrcModerate (64.5-73%)
FMSModerate (64.5-73%)
Glycogen Synthase Kinase 3 (GSK-3) Inhibition

The indazole scaffold is a key feature in a series of potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3). Specifically, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been developed and optimized. These compounds act as ATP-competitive inhibitors of GSK-3β. Through strategic substitutions at the indazole 5-position and the piperidine-nitrogen, researchers have successfully generated potent inhibitors with good cellular activity. researchgate.net This highlights the adaptability of the indazole core for targeting GSK-3, a kinase implicated in various pathologies, including neurodegenerative diseases and mood disorders. researchgate.net

Rho Kinase (ROCK-1, ROCK-2) Inhibition

Indazole derivatives have emerged as a significant structural class of Rho kinase (ROCK) inhibitors. nih.gov The ROCK family of serine/threonine kinases, comprising ROCK-1 and ROCK-2, are key regulators of the actin cytoskeleton and are involved in various cellular processes like contraction, adhesion, and motility. nih.gov Research has led to the design of indazole piperazine (B1678402) and indazole piperidine (B6355638) analogs as inhibitors of ROCK-II. nih.gov These findings underscore the potential of the indazole scaffold in the development of targeted therapies for diseases where ROCK signaling is dysregulated, such as cardiovascular diseases and cancer. nih.govresearchgate.net

Janus Kinase 2 (JAK2) Inhibition

The 3-aminoindazole core, a key structural feature of this compound, is also present in a class of potent Janus Kinase 2 (JAK2) inhibitors. Fragment-based drug discovery and structure-based optimization have led to the development of aminoindazole compounds that effectively inhibit JAK2. nih.gov The JAK-STAT signaling pathway, in which JAK2 is a central component, is crucial for hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative neoplasms and other malignancies. nih.gov The development of these indazole-based inhibitors represents a promising avenue for targeted cancer therapy.

Cell Division Cycle 7 (Cdc7) Inhibition

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays an essential role in the initiation of DNA replication. researchgate.net Its inhibition can selectively induce apoptosis in cancer cells, making it an attractive target for cancer therapy. While numerous small molecule inhibitors of Cdc7 have been developed, with some entering clinical trials, a direct evaluation of this compound analogs for Cdc7 inhibition is not extensively documented in the available research. However, the broader class of indazole-containing compounds has been explored for kinase inhibitory activity, suggesting the potential for this scaffold to be adapted for Cdc7 inhibition.

Cyclin-Dependent Kinase 8 (CDK8) and CDK19 Modulation

Analogs featuring the 3-amino-1H-indazole moiety have been identified as potent and selective modulators of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are components of the Mediator complex and play a crucial role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers. A notable example is a potent and selective inhibitor of CDK8 that demonstrates equipotent affinity for CDK19, which incorporates a 3-amino-1H-indazol-6-yl group. This demonstrates the utility of the indazole scaffold in targeting these transcriptional kinases for therapeutic benefit.

Other Targeted Kinases (AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora)

The versatility of the indazole scaffold extends to the inhibition of a variety of other protein kinases.

AKT: Indazole-based compounds have been developed as selective inhibitors of the serine/threonine kinase AKT, a crucial node in cell survival and proliferation pathways.

PAK4: A 4-azaindole (B1209526) analogue, a bioisostere of the indazole ring, has shown potent biochemical activity against p21-activated kinase 4 (PAK4), a kinase involved in cell motility and cytoskeletal dynamics. researchgate.net

PLK: The indazole core is a key feature in a class of potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication.

CK2: 3-Aryl-indazole-5- and 7-carboxylic acids have been identified as novel inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase with numerous substrates involved in cell growth and survival.

KDR (VEGFR2): As mentioned in the multi-target RTK section, indazole analogs like AKE-72 have shown significant inhibition of VEGFR2 (KDR), a key mediator of angiogenesis.

MK2: Currently, there is a lack of specific research data on the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK2) by analogs of this compound.

JNK1: N-aromatic-substituted indazole derivatives have been developed as potent and highly selective inhibitors of JNK3, with some activity also observed against JNK1 and JNK2. This indicates the potential for developing isoform-selective JNK inhibitors based on the indazole scaffold.

Aurora: While many Aurora kinase inhibitors have been developed, a direct and potent inhibitory activity of this compound analogs on Aurora kinases is not well-documented in the reviewed literature. However, the broad kinase inhibitory profile of the indazole scaffold suggests this as a potential area for future investigation.

Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative activity of novel chemical entities is a primary determinant of their potential as anti-cancer agents. The following sections detail the in vitro inhibitory effects of 1H-indazole-3-amine derivatives on various cancer cell lines.

A series of piperazine-indazole derivatives were synthesized and evaluated for their anti-proliferative activity against the human chronic myeloid leukemia cell line K562. nih.gov Among the tested compounds, several exhibited significant inhibitory effects. Notably, compound 6o demonstrated a promising IC50 value of 5.15 µM against the K562 cell line. nih.gov This particular analog also showed favorable selectivity when compared to its effect on a normal human embryonic kidney cell line (HEK-293), where its IC50 was 33.2 µM. nih.gov

Table 1: Anti-proliferative Activity of Selected 1H-Indazole-3-amine Analogs against K562 Cell Line
CompoundIC50 (µM) against K562
6o5.15
5-Fluorouracil (Positive Control)Data not specified in the study

Data derived from a study on 1H-indazole-3-amine derivatives. nih.gov

The same series of 1H-indazole-3-amine derivatives was also tested against the human lung cancer cell line A549. nih.gov In general, the compounds exhibited lower to moderate activity against this cell line compared to others in the panel. For instance, the IC50 values for most of the tested analogs were above 10 µM. nih.gov

Table 2: Anti-proliferative Activity of Selected 1H-Indazole-3-amine Analogs against A549 Cell Line
CompoundIC50 (µM) against A549
6o>10
5-Fluorouracil (Positive Control)Data not specified in the study

Data derived from a study on 1H-indazole-3-amine derivatives. nih.gov

The anti-proliferative effects of the 1H-indazole-3-amine derivatives were also evaluated against the PC-3 human prostate cancer cell line. nih.gov Similar to the findings with the A549 cell line, the compounds generally showed moderate to low activity against PC-3 cells, with most IC50 values exceeding 10 µM. nih.gov

Table 3: Anti-proliferative Activity of Selected 1H-Indazole-3-amine Analogs against PC-3 Cell Line
CompoundIC50 (µM) against PC-3
6o>10
5-Fluorouracil (Positive Control)Data not specified in the study

Data derived from a study on 1H-indazole-3-amine derivatives. nih.gov

In contrast to lung and prostate cancer cell lines, several mercapto-derived 1H-indazole-3-amine analogs displayed notable anti-proliferative activity against the HepG-2 human hepatoma cell line. nih.gov The study highlighted that the nature of the substituent at the C-5 position of the indazole ring significantly influenced the anti-proliferative potency. Specifically, a 3,5-difluoro substituent (5j ) resulted in greater activity than a 4-fluoro (5e ) or a 3-fluoro (5b ) substituent. nih.gov One of the most potent compounds against HepG-2 was 5k , with an IC50 value of 3.32 µM. nih.gov However, this compound also exhibited high toxicity towards normal HEK-293 cells, indicating poor selectivity. nih.gov

Table 4: Anti-proliferative Activity of Selected 1H-Indazole-3-amine Analogs against HepG-2 Cell Line
CompoundIC50 (µM) against HepG-2
5b>10
5e>10
5j5.89
5k3.32
5-Fluorouracil (Positive Control)Data not specified in the study

Data derived from a study on 1H-indazole-3-amine derivatives. nih.gov

There is no publicly available information on the anti-proliferative effects of this compound or its close analogs on the PLC/PRF/5 cell line.

Currently, there is a lack of specific data in the public domain regarding the anti-proliferative effects of this compound or its direct analogs on the HCT116 colon cancer cell line.

There is no available research in the public domain detailing the anti-proliferative activity of this compound or its analogs on tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.

Multiple Myeleloma Cell Lines (e.g., MM1.S)

Analogs of 1H-indazol-3-amine have demonstrated notable antiproliferative activity against multiple myeloma (MM) cell lines. Multiple myeloma is a hematological malignancy characterized by the aberrant proliferation of plasma cells. Research into novel therapeutic agents is critical, and indazole derivatives have emerged as a promising class of compounds.

One study highlighted a 6-azaindazole derivative, an analog of indazole, which exhibited potent antiproliferative activity against the human multiple myeloma cell line MM.1S with a half-maximal inhibitory concentration (IC50) value of 0.64 μM researchgate.net. In other research, imidazo[1,2-b]pyridazine (B131497) derivatives substituted with indazole moieties were found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with half-maximal growth inhibition (GI50) values as low as 30 nM researchgate.net. Furthermore, a pan-PIM kinase inhibitor, INCB053914, which contains an indazole core, has been shown to inhibit tumor growth in in vivo multiple myeloma xenograft models in a dose-dependent manner nih.gov.

These findings underscore the potential of the indazole scaffold in developing targeted therapies for multiple myeloma. The activity of these analogs against cell lines like MM.1S suggests that further investigation into compounds such as this compound is warranted.

Table 1: Antiproliferative Activity of Indazole Analogs in Multiple Myeloma Cell Lines

Compound Class Cell Line Activity Metric Value Reference
6-Azaindazole Derivative MM.1S IC50 0.64 µM researchgate.net
Indazole-Imidazo[1,2-b]pyridazine H929 GI50 ~30 nM researchgate.net
Indazole-Imidazo[1,2-b]pyridazine MPC-11 GI50 ~30 nM researchgate.net
General Panel of Human Cancer Cell Lines (e.g., Ovarian, Melanoma)

The therapeutic potential of 1H-indazol-3-amine analogs extends beyond hematological malignancies to solid tumors, including ovarian cancer and melanoma. The mechanism often involves the inhibition of key protein kinases that are overexpressed in these cancers nih.gov. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a known target of many indazole-based kinase inhibitors and is frequently overexpressed in both melanoma and ovarian cancer, making it a rational target for such therapies nih.gov.

Table 2: Activity of Indazole Analogs in Ovarian and Melanoma Cancer Cell Lines

Compound Class Cell Line Target/Assay Activity Metric Value Reference
3-Carboxamido-2H-indazole-6-arylamide WM3629 (Melanoma) CRAF Inhibition IC50 38.6 nM researchgate.net
Indazole Derivative A2780 (Ovarian) PI3Kα Inhibition EC50 500 nM researchgate.net

Anti-angiogenic Activity Assessment in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Indazole derivatives are known to inhibit receptor tyrosine kinases like VEGFR, which are crucial for angiogenesis nih.gov. By inhibiting VEGFR-2, these compounds can reduce blood flow to tumors, thereby suppressing their growth nih.gov.

The standard model for assessing anti-angiogenic activity in vitro involves using Human Umbilical Vein Endothelial Cells (HUVECs). Assays such as the tube formation assay, migration assay, and proliferation assay are employed to quantify the inhibitory effects of a compound on the key steps of angiogenesis nih.govresearchgate.net. In a typical tube formation assay, HUVECs are cultured on a basement membrane extract, where they form capillary-like networks. The inhibitory effect of a compound is measured by the reduction in the length or number of these tubes nih.gov. While specific data for this compound in these assays is not publicly available, the well-established role of indazole analogs as VEGFR inhibitors strongly suggests their potential to inhibit angiogenesis nih.gov. For example, a study on allylated biphenols demonstrated significant inhibition of HUVEC migration and tube formation, with IC50 values for proliferation inhibition in the micromolar range, illustrating the type of data generated in these assessments researchgate.net.

Cellular Mechanism of Action Studies of Indazole Derivatives

Understanding the cellular mechanisms through which indazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Studies have focused on their impact on cell cycle progression, induction of apoptosis, and their role as kinase inhibitors.

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Several anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from proliferating.

Studies on various heterocyclic compounds have demonstrated the ability to induce cell cycle arrest at different phases. For instance, some synthetic indole (B1671886) derivatives have been shown to cause a biphasic cell cycle arrest, with G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells researchgate.netnih.gov. Similarly, the dietary compound 3,3'-diindolylmethane (B526164) induces both G1 and G2/M arrest in HT-29 colon cancer cells nih.gov.

A study on a specific piperazine-indazole derivative, compound 6o, confirmed its ability to affect the cell cycle in K562 chronic myeloid leukemia cells. Flow cytometry analysis revealed that treatment with compound 6o led to a significant, dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that it induces G2/M phase arrest nih.govresearchgate.net.

Table 3: Effect of Indazole Analog (Compound 6o) on Cell Cycle Distribution in K562 Cells

Treatment Concentration % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase Reference
Control (0 µM) 60.15% 29.54% 10.31% researchgate.net
10 µM 54.21% 29.11% 16.68% researchgate.net
12 µM 47.33% 28.52% 24.15% researchgate.net
14 µM 40.17% 27.96% 31.87% researchgate.net

Induction of Apoptosis Pathways (e.g., Bcl-2 Family-mediated, p53/MDM2 Pathway)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled proliferation. Many chemotherapeutic agents work by inducing apoptosis in cancer cells.

The 1H-indazole-3-amine scaffold has been associated with the induction of apoptosis through various signaling pathways. One important pathway involves the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). Inhibition of the p53-MDM2 interaction can stabilize p53, leading to apoptosis google.com. A study on the indazole derivative 6o confirmed that it likely affects apoptosis by targeting the p53/MDM2 pathway and inhibiting members of the anti-apoptotic Bcl-2 family researchgate.netnih.gov. Western blot analysis showed that treatment with compound 6o resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in K562 cells researchgate.net. This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic mitochondrial apoptosis pathway nih.gov.

Investigation of Hinge-Binding Fragment Role in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in cancer. The ATP-binding site of kinases contains a flexible "hinge region" that is a critical target for small molecule inhibitors.

The 1H-indazole-3-amine structure has been identified as a highly effective "hinge-binding fragment" researchgate.netnih.gov. This means the indazole core can form key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket and blocking kinase activity researchgate.netresearchgate.net. This interaction is a fundamental reason for the broad anticancer activity of many indazole-based drugs, such as Linifanib, which effectively binds to the hinge region of tyrosine kinases researchgate.netnih.gov. The ability of the 3-amino-indazole scaffold to act as a bioisosteric replacement for other hinge-binding motifs has been exploited in the design of potent and selective kinase inhibitors targeting kinases such as FLT3, PDGFRα, and VEGFR2 researchgate.net. Computational and structural studies continue to validate the importance of this fragment in achieving high-affinity kinase inhibition mdpi.com.

Analysis of Target Selectivity and Specificity

The therapeutic efficacy of any potential drug candidate is intrinsically linked to its selectivity and specificity towards its intended biological target. High selectivity minimizes off-target effects and associated toxicities, thereby enhancing the therapeutic window. In the context of this compound and its analogs, which are primarily investigated as kinase inhibitors, understanding their interaction profile across the human kinome is of paramount importance. The 1H-indazol-3-amine scaffold has been identified as an effective hinge-binding motif, crucial for the inhibition of various protein kinases.

While specific kinase profiling data for this compound is not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally related analogs. A noteworthy example is the study of 6-(3-methoxyphenyl)-1H-indazol-3-amine, a close structural analog where the methoxyphenyl group is directly attached to the C6 position of the indazole ring, as opposed to the C5-benzyl linkage in the compound of primary interest.

Research into this analog has revealed a potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making it a compelling therapeutic target. The 6-(3-methoxyphenyl)-1H-indazol-3-amine analog demonstrated significant potency against FGFR1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Further investigations into the selectivity of this analog have indicated a favorable profile, with significantly less activity against other tested kinases. This suggests that the 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold possesses a degree of inherent selectivity for FGFR1. The methoxy (B1213986) substitution on the phenyl ring is thought to contribute to the binding affinity and selectivity, likely through specific interactions within the ATP-binding pocket of the kinase.

Below is a data table summarizing the inhibitory activity of a key analog, 6-(3-methoxyphenyl)-1H-indazol-3-amine, against FGFR1. This data underscores the potential of this structural class as potent and selective kinase inhibitors.

CompoundTarget KinaseIC50 (nM)
6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR115.0

The specificity of these indazole-based compounds is a critical determinant of their potential clinical utility. While the available data for close analogs is promising, a definitive assessment of the target selectivity and specificity of this compound requires direct experimental evidence from broad kinase screening panels. Such studies would map its inhibitory activity across hundreds of kinases, revealing its primary targets and any potential off-target interactions that could lead to unforeseen side effects. The insights gained from such comprehensive profiling are invaluable for guiding further lead optimization and preclinical development.

Structure Activity Relationship Sar and Rational Design of 5 3 Methoxybenzyl 1h Indazol 3 Amine Derivatives

Elucidation

Initial research identified the 1H-indazol-3-amine core as a crucial pharmacophore for kinase inhibition, with the substituent at the 5-position playing a significant role in modulating activity. The 3-methoxybenzyl group at this position was found to be a favorable starting point for further optimization.

Systematic modifications have been explored at three main positions of the parent molecule:

The Indazole Core: Alterations to the indazole ring itself.

The Benzyl (B1604629) Moiety: Substitutions on the benzyl ring.

The Amine Group: Modifications of the 3-amino group.

A significant body of research has focused on derivatives of the closely related 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. One study identified compound 7n as a potent FGFR1 inhibitor with good enzymatic inhibition. rsc.org Further structural optimization of this lead compound led to the discovery of derivatives with enhanced cellular activity. Current time information in CN.

The following data tables summarize the key findings from these optimization studies, illustrating the impact of various substitutions on the inhibitory activity against FGFR1 and relevant cancer cell lines.

Table 1: SAR of Modifications on the Phenyl Ring of the Benzyl Moiety

This table details the effects of substituting the phenyl ring of the 6-(3-methoxyphenyl) group on the inhibitory activity. The data is derived from a study aimed at optimizing the lead compound 7n .

CompoundSubstitution (R)FGFR1 IC₅₀ (nM)HUVEC IC₅₀ (nM)
7n 3-OCH₃15.0642.1
7o 4-OCH₃10.0>10000
7p 2-OCH₃17.32430
7q 3,5-diOCH₃2.9107.2
7r 3,4,5-triOCH₃2.940.5
CompoundSubstitution (R)FGFR1 IC₅₀ (nM)HUVEC IC₅₀ (nM)
7n3-OCH₃15.0642.1
7o4-OCH₃10.0&gt;10000
7p2-OCH₃17.32430
7q3,5-diOCH₃2.9107.2
7r3,4,5-triOCH₃2.940.5

The data indicates that increasing the number of methoxy (B1213986) groups on the phenyl ring generally leads to improved enzymatic and cellular activity. The trimethoxy-substituted compound 7r emerged as the most potent in this series.

Table 2: SAR of Modifications on the Indazole Core and Amine Group

Further studies explored the impact of substitutions on the indazole core and the 3-amine position, using compound 7r as a new lead. The introduction of fluorine atoms was investigated to enhance cellular activity.

CompoundIndazole Substitution (R¹)Amine Substitution (R²)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)KG-1 (FGFR+) IC₅₀ (nM)SNU-16 (FGFR2 amp) IC₅₀ (nM)
7r HH<4.12.0 ± 0.825.3 ± 4.677.4 ± 6.2
2a H2,6-difluoro-3-methoxyphenyl<4.12.0 ± 0.825.3 ± 4.677.4 ± 6.2
2b H2,4,6-trifluorophenyl11.0 ± 1.56.7 ± 1.287.5 ± 10.7124.7 ± 11.2
2c H2,6-difluorophenyl12.3 ± 2.110.4 ± 1.7105.6 ± 12.5158.3 ± 15.1
3a 4-FH10.7 ± 1.38.9 ± 1.1150.7 ± 18.2201.5 ± 21.3
CompoundIndazole Substitution (R¹)Amine Substitution (R²)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)KG-1 (FGFR+) IC₅₀ (nM)SNU-16 (FGFR2 amp) IC₅₀ (nM)
7rHH&lt;4.12.0 ± 0.825.3 ± 4.677.4 ± 6.2
2aH2,6-difluoro-3-methoxyphenyl&lt;4.12.0 ± 0.825.3 ± 4.677.4 ± 6.2
2bH2,4,6-trifluorophenyl11.0 ± 1.56.7 ± 1.287.5 ± 10.7124.7 ± 11.2
2cH2,6-difluorophenyl12.3 ± 2.110.4 ± 1.7105.6 ± 12.5158.3 ± 15.1
3a4-FH10.7 ± 1.38.9 ± 1.1150.7 ± 18.2201.5 ± 21.3

The results demonstrate that the addition of a 2,6-difluoro-3-methoxyphenyl group at the 3-amino position (compound 2a ) maintained potent enzymatic activity and showed improved antiproliferative effects in cellular assays. Current time information in CN. In contrast, substituting the indazole core with a fluorine atom at the 4-position (compound 3a ) led to a decrease in activity. These findings underscore the importance of the substitution pattern on both the benzyl and indazole moieties for achieving high potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxybenzyl)-1H-indazol-3-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using indazole precursors. For example, a related indazol-3-amine derivative was synthesized by reacting 4-(4-methylpiperazin-1-yl)-2-[2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido]benzoic acid with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, followed by deprotection to achieve >99% purity . Optimize purity via recrystallization (e.g., DMF/acetic acid mixtures) or chromatographic techniques .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) for unambiguous structural determination . Complementary techniques include NMR (e.g., ¹H/¹³C for methoxybenzyl and indazole protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize enzymatic assays (e.g., kinase inhibition, α-glucosidase activity) based on structural analogs. For example, indazole derivatives have been evaluated using α-glucosidase inhibition assays and DPPH radical scavenging for antioxidant potential . Standardize protocols with positive controls (e.g., acarbose for α-glucosidase) .

Advanced Research Questions

Q. How does the 3-methoxybenzyl substituent influence binding to kinase targets like VEGFR-2 or EphB4?

  • Methodology : Perform molecular docking studies using software like AutoDock or Schrödinger. The 1H-indazol-3-amine core in related compounds forms hydrogen bonds with Asp1046 (VEGFR-2) and Glu885 (Tie-2), while the methoxy group may enhance hydrophobic interactions . Validate predictions with mutagenesis (e.g., Ala substitutions at binding residues) .

Q. What strategies can resolve contradictions in SAR studies for indazole-based kinase inhibitors?

  • Methodology : Use fragment-based drug design (FBDD) to isolate the 3-methoxybenzyl moiety's contribution. Compare activity profiles of analogs (e.g., 5-(4-chlorophenyl) vs. 5-(3,5-difluorobenzyl) substitutions) . Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve steric vs. electronic effects .

Q. Can this compound act as a multi-target inhibitor, and how can polypharmacology be assessed?

  • Methodology : Screen against panels of kinases (e.g., Eurofins KinaseProfiler) and GPCRs. For example, indole derivatives with similar substituents show dual cholinesterase/monoamine oxidase inhibition . Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-targets, followed by functional assays (e.g., cAMP accumulation for GPCRs) .

Data Contradiction Analysis

Q. How should discrepancies in enzymatic inhibition data between similar indazole derivatives be addressed?

  • Methodology : Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations for kinases). For example, indazole analogs showed variable α-glucosidase IC₅₀ values due to differing arylvinyl substitutions . Validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Experimental Design Considerations

Q. What crystallization conditions are optimal for co-crystallizing this compound with its protein target?

  • Methodology : Use sparse matrix screens (e.g., Hampton Research Crystal Screen). A related indazol-3-amine derivative co-crystallized with EphB4 required 20% PEG 3350, 0.2 M ammonium citrate, pH 6.5 . Optimize cryoprotection with glycerol or ethylene glycol .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodology : Introduce deuterium at metabolically labile sites (e.g., methoxy groups) . Compare microsomal stability (human/rat liver microsomes) of analogs. For example, fluorinated indazoles show enhanced metabolic resistance .

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